6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula and a molecular weight of 278.18 g/mol. It is recognized for its potential applications in scientific research, particularly in pharmacology. The compound is classified as an irritant and is primarily used in laboratory settings under strict supervision due to its hazardous nature.
The synthesis of 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves the reaction of specific precursors under controlled conditions. While detailed synthetic routes are not extensively documented in public literature, similar compounds suggest the use of methods such as:
Key technical details include:
The molecular structure of 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride features:
The compound can participate in various chemical reactions typical for ethers and amines:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms, often involving:
The mechanism of action for 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride is not fully elucidated but may involve:
Research into similar compounds suggests potential interactions with dopaminergic or serotonergic receptors, indicating possible applications in treating neurological disorders.
Relevant data from safety data sheets indicate that exposure can lead to skin irritation or respiratory issues if proper precautions are not taken .
6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride has several potential applications in scientific research:
Due to its classification as a research chemical, it is primarily restricted for use in laboratory settings under controlled conditions .
Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at para positions, has evolved from a structural curiosity to a pharmacologically privileged scaffold. Its journey began with applications in flavor chemistry but rapidly expanded into medicinal chemistry due to its favorable physicochemical properties. The high dipole moment (~4.22 D) of pyrazine facilitates dipole-dipole interactions and π-stacking with biological targets, enhancing binding affinity beyond that of benzene (dipole = 0 D) or pyridine (dipole = 2.22 D) [7]. Chlorination at the pyrazine ring, as seen in 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride, strategically enhances molecular recognition by introducing a hydrogen-bond acceptor site and modulating electron distribution. This modification has proven critical for target engagement, as evidenced by FDA-approved drugs like the TYK2 inhibitor deucravacitinib (featuring an aminopyridazine core) and the antibacterial cinoxacin [7].
Electron-Deficient Character: Chloropyrazines like 6-chloro-2-pyrazinyl derivatives exhibit enhanced reactivity toward nucleophilic substitution compared to non-halogenated analogs. This property enables efficient derivatization for structure-activity relationship (SAR) exploration. The chlorine atom acts as a leaving group in reactions with amines or alcohols, facilitating rapid generation of compound libraries [8].
Bioisosteric Utility: Pyrazine serves as a polar bioisostere for phenyl rings, reducing lipophilicity (cLogP of pyridazine = -0.51 vs. benzene = 2.13) while maintaining planarity. This swap improves aqueous solubility and reduces off-target interactions (e.g., hERG channel binding). Chlorine incorporation further tunes these properties, lowering cLogD at physiological pH and enhancing membrane permeability [5] [7].
Table 1: Evolution of Key Pyrazine-Containing Pharmaceuticals
Compound | Core Structure | Target/Indication | Approval Year |
---|---|---|---|
Hydralazine | Phthalazine | Vasodilator/Hypertension | 1953 |
Cinoxacin | Cinnolin-4-one | DNA Gyrase Inhibitor/Antibacterial | 1980 |
Deucravacitinib | 3-Aminopyridazine | Allosteric TYK2 Inhibitor/Psoriasis | 2022 |
Relugolix | 3-Aminopyridazine | GnRH Antagonist/Prostate Cancer | 2020 |
Piperidine, a saturated six-membered nitrogen heterocycle, is among the most prevalent structural motifs in FDA-approved drugs, present in >20% of small-molecule therapeutics. Its conformational flexibility allows adaptation to diverse binding pockets, while its basic nitrogen (pKa ~10.5) enables salt formation (e.g., hydrochloride in 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride) for improved solubility and crystallinity. The 2-substituted piperidine variant in this compound is particularly significant, as the chiral center at C2 allows stereoselective target engagement. Piperidine’s ability to serve as a hydrogen bond acceptor/donor and its capacity for cation-π interactions make it indispensable for CNS permeability and G-protein-coupled receptor (GPCR) modulation [4] [10].
Stereochemical Influence: The (S)- or (R)-configuration at C2 of the piperidine ring dramatically alters pharmacology. For example, RO600175 ((S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine) shows high 5-HT2C receptor agonism due to optimal spatial positioning of its basic nitrogen relative to Asp3.32 in the receptor’s binding pocket. Similarly, the stereochemistry in 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride likely dictates its target affinity and selectivity [4].
Pharmacophore Integration: Piperidine frequently anchors pharmacophores targeting CNS receptors, ion channels, and transporters. Its incorporation enhances blood-brain barrier (BBB) penetration due to reduced polar surface area (PSA) compared to acyclic amines. In the highlighted compound, the piperidine nitrogen may form ionic bonds with aspartate/glutamate residues in targets, while the ethyl ether linker provides torsional flexibility for optimal orientation of the chloropyrazine group [10].
Table 2: Therapeutic Applications of Piperidine-Containing Drugs
Drug | Therapeutic Class | Primary Target | Role of Piperidine |
---|---|---|---|
Fentanyl | Synthetic Opioid Analgesic | μ-Opioid Receptor | Critical for μ-receptor binding via nitrogen-cation interaction |
Risdiplam | SMN2 Splicing Modifier | Survival Motor Neuron Protein | Core scaffold for RNA recognition |
Palbociclib | CDK4/6 Inhibitor | Cyclin-Dependent Kinase 4/6 | Solubilizing moiety and hinge-binding element |
Brexpiprazole | Atypical Antipsychotic | 5-HT1A/D2 Receptors | Modulates receptor subtype selectivity |
The fusion of chloropyrazine and piperidine in 6-Chloro-2-pyrazinyl 2-(2-piperidinyl)ethyl ether hydrochloride creates a multimodal pharmacophore with geometrically distinct recognition elements. The chloropyrazine moiety engages in dipole-dipole interactions and halogen bonding via its chlorine atom, while the piperidine nitrogen provides a protonation site for ionic binding. The ethyl ether linker acts as a flexible tether, allowing each pharmacophore to access complementary subsites within complex binding pockets. This design mimics strategies seen in kinase inhibitors (e.g., ponatinib’s imidazo[1,2-b]pyridazine core) and GPCR modulators (e.g., 5-HT2C agonists like RO600175), where hybrid scaffolds improve binding entropy and residence time [4] [7] [8].
Electronic Complementarity: Chlorine’s σ-hole potential (+0.040 au) enables halogen bonding with carbonyl oxygens (e.g., backbone C=O in enzymes), while pyrazine’s electron-deficient ring accepts electrons in charge-transfer complexes. Concurrently, the protonated piperidine donates electrons through cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp). This push-pull system creates high-affinity, bivalent target engagement unattainable with either moiety alone [5] [7].
Physicochemical Optimization: The hybrid balances polarity and lipophilicity: Pyrazine lowers cLogP (reducing off-target effects), piperidine hydrochloride enhances water solubility (>50 mg/mL predicted), and chlorine fine-tunes electronic properties. The calculated topological polar surface area (TPSA) of ~45 Ų suggests moderate CNS permeability, while the molecular weight (<350 Da) adheres to Lipinski guidelines for drug-likeness. This profile is crucial for in vivo efficacy, as demonstrated in pyrazine-piperidine hybrids like relugolix (oral bioavailability = 35%) [5] [7] [8].
Table 3: Synergistic Effects in Pyrazine-Piperidine Hybrids
Property | Chloropyrazine Contribution | Piperidine Contribution | Hybrid Synergy |
---|---|---|---|
Dipole Moment | 4.22 D | ~1.5 D (protonated) | Enhanced target dipole-dipole interactions |
pKa | Non-basic | ~10.5 (aliphatic amine) | pH-dependent solubility and membrane permeation |
H-Bond Acceptors | 2–4 sites (N atoms, Cl) | 1 site (N) | Multivalent H-bonding capacity |
cLogP | −0.51 (pyridazine) | ~2.0 (unprotonated) | Balanced lipophilicity (predicted 1.5–2.5) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1